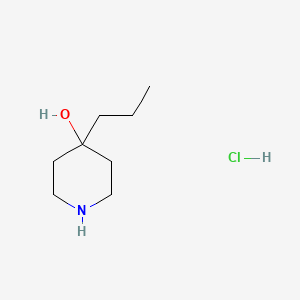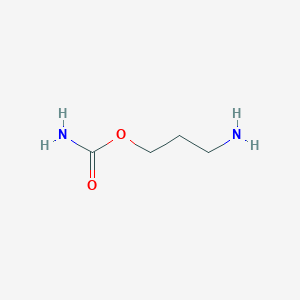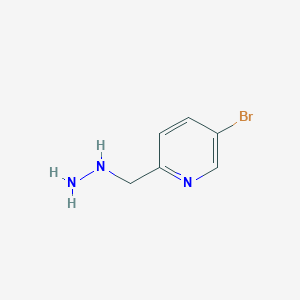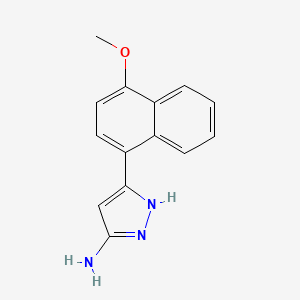
3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the 4-methoxynaphthalen-1-yl group adds a naphthalene ring system with a methoxy substituent, which can influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxynaphthaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of 4-hydroxy- or 4-carbonyl-naphthalen-1-yl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the colchicine site of tubulin, disrupting microtubule dynamics and affecting cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JWH-081: A synthetic cannabinoid with a similar naphthalene ring system but different functional groups.
4-Methoxynaphthalen-1-yl)methanamine: A compound with a similar naphthalene ring but different substituents.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a methoxynaphthalene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-(4-methoxynaphthalen-1-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-13-7-6-10(12-8-14(15)17-16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H3,15,16,17) |
InChI-Schlüssel |
GZRWNLFQKJANRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CC(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


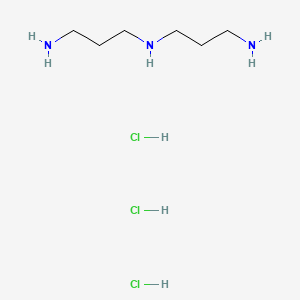

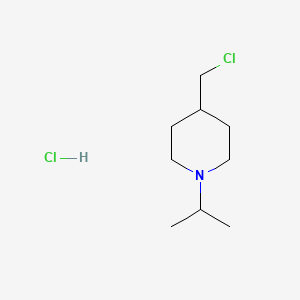
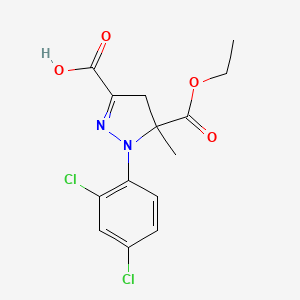
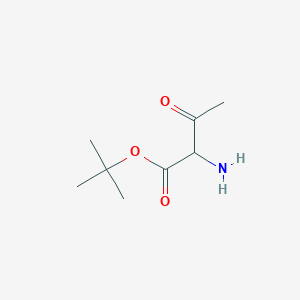
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
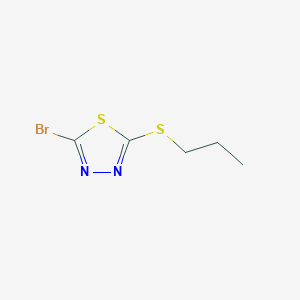
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)



